2-(2-Aminoethyl)-6-methoxypyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethyl)-6-methoxypyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group and a methoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-methoxypyridin-4-amine typically involves the functionalization of a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with an aminoethyl group under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-6-methoxypyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups on the pyridine ring can participate in substitution reactions with suitable electrophiles or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted pyridine compounds .
Scientific Research Applications
2-(2-Aminoethyl)-6-methoxypyridin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-6-methoxypyridin-4-amine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound can also interact with receptors on cell surfaces, modulating signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylpyridine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
6-Methoxypyridin-4-amine: Lacks the aminoethyl group, which may influence its solubility and interaction with biological targets.
2-(2-Aminoethyl)-pyridine: Similar structure but without the methoxy group, leading to different chemical and biological properties
Uniqueness
2-(2-Aminoethyl)-6-methoxypyridin-4-amine is unique due to the presence of both the aminoethyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(2-aminoethyl)-6-methoxypyridin-4-amine |
InChI |
InChI=1S/C8H13N3O/c1-12-8-5-6(10)4-7(11-8)2-3-9/h4-5H,2-3,9H2,1H3,(H2,10,11) |
InChI Key |
ANJZZVCQLYDSSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)CCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.